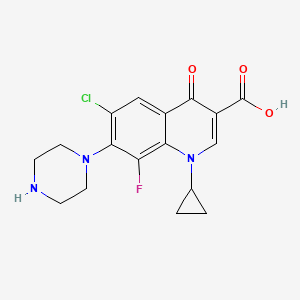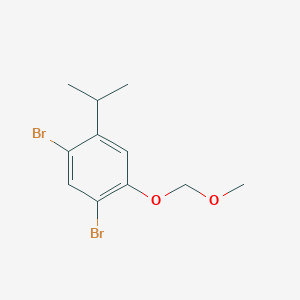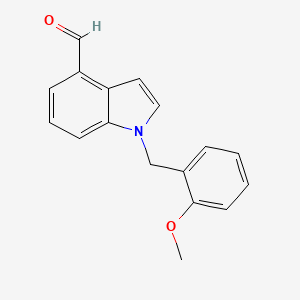
N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of acetohydroxamic acid, which is known for its ability to inhibit urease, an enzyme found in bacteria and plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide typically involves the reaction of acetohydroxamic acid with a propargyl ether derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydroxamic acid moiety, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, the compound is studied for its potential to inhibit enzymes, particularly urease. This makes it a valuable tool in studying bacterial metabolism and developing antibacterial agents .
Medicine: Medically, derivatives of acetohydroxamic acid are explored for their potential to treat infections caused by urease-producing bacteria. This includes urinary tract infections and other related conditions .
Industry: In the industrial sector, the compound’s ability to inhibit urease is leveraged in applications such as agriculture, where it can be used to control urease activity in soil .
Mecanismo De Acción
The primary mechanism of action for N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide involves the inhibition of the urease enzyme. The compound binds to the active site of urease, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, leading to their eventual death .
Comparación Con Compuestos Similares
Salicylhydroxamic Acid: Another hydroxamic acid derivative known for its urease inhibitory properties.
Hydroxyurea: A compound with similar structural features but different biological activities.
Uniqueness: N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide is unique due to its propargyl ether group, which imparts distinct chemical reactivity and biological activity compared to other hydroxamic acid derivatives .
Propiedades
Número CAS |
23142-43-0 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide |
InChI |
InChI=1S/C11H11NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h1,3-6,14H,7-8H2,(H,12,13) |
Clave InChI |
IMMGGYQQWAHCLJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)CC(=O)NO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[4-(2,4,6-Trimethylphenoxy)-2-pyrimidinyl]amino]benzonitrile](/img/structure/B8374922.png)
![2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (4-methyl-pyridin-2-yl)-amide](/img/structure/B8374926.png)









![1-cyclopropylmethyl-6-hydrazinopyrimidine-2,4[1H,3H]dione](/img/structure/B8375016.png)


